molecular formula C13H18ClNO2 B195616 Hydroxybupropion CAS No. 92264-81-8

Hydroxybupropion

Cat. No.: B195616
CAS No.: 92264-81-8
M. Wt: 255.74 g/mol
InChI Key: AKOAEVOSDHIVFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydroxybupropion, an active metabolite of Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters

Biochemical Analysis

Biochemical Properties

Hydroxybupropion interacts with several enzymes and proteins. It is similar in its potency as a norepinephrine reuptake inhibitor (IC 50 = 1.7 μM), but is substantially weaker as a dopamine reuptake inhibitor (IC 50 = >10 μM) . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α 4 β 2 and α 3 β 4, but is even more potent in comparison .

Cellular Effects

This compound influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nACh receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its distribution half-life is between 3–4 hours . It exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, low doses of bupropion have been shown to augment nicotine self-administration, while high doses attenuate self-administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours .

Chemical Reactions Analysis

Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .

Comparison with Similar Compounds

Hydroxybupropion is similar to other metabolites of bupropion, such as threohydrobupropion and erythrohydrobupropion . it is unique in its potency as a norepinephrine reuptake inhibitor and its role as a major active metabolite of bupropion . Other similar compounds include:

This compound’s unique properties and significant role in the metabolism of bupropion make it a compound of great interest in various fields of scientific research.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002894
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxybupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92264-81-8, 82793-84-8
Record name 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92264-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybupropion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBUPROPION, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1-methyl-propan-1-ol (14 ml, 0.15 mol) was added to α-bromo-3′chloro propiophenone (18 g, 73 mmol) in suspension in chloroform (50 ml), with two crystals of sodium iodide. The reaction was heated under reflux overnight. After filtration the organic phase was extracted twice with a 2M HCl solution (2×100 ml). The aqueous phase wash washed with DCM then neutralised with sodium carbonate. The aqueous layer was extracted with DCM. The organic phase was dried over magnesium sulphate, filtered and evaporated. Recrystallisation from chloroform gives the desired compound in 55% yield as a white solid (10.2 g, 40 mmol).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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